molecular formula C19H22N2O3 B279571 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide

4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B279571
M. Wt: 326.4 g/mol
InChI Key: ONARGDICQVYXOO-UHFFFAOYSA-N
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Description

4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting COX-2, 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit COX-2 without affecting COX-1. However, one limitation of using 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

For research on 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide include the development of more potent and selective COX-2 inhibitors, investigation of its potential applications in other fields, and determination of optimal dosage and administration in clinical settings.

Synthesis Methods

The synthesis of 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 4-isopropoxybenzoic acid with propionyl chloride to form 4-isopropoxybenzoylpropionic acid. This intermediate is then coupled with 3-aminobenzoic acid to produce 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide.

Scientific Research Applications

4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and cancer research. In medicinal chemistry, 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have analgesic and anti-inflammatory properties. In cancer research, 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-(propanoylamino)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-5-7-16(12-15)21-19(23)14-8-10-17(11-9-14)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

ONARGDICQVYXOO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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